![molecular formula C19H16N4O3S B2564779 Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 852375-94-1](/img/structure/B2564779.png)
Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate and its analogs are extensively studied for their potential antitumor activities. For instance, compounds with a 3-methyl group, similar in structure to the one , have shown significant antitumor activity against a range of murine tumors in vivo, highlighting the potential of such compounds in cancer research (Stevens et al., 1987).
Antimicrobial Activity
The compound's related structures, particularly those containing furan and triazole components, have been synthesized and evaluated for their antimicrobial properties. A study focused on derivatives of 5-furan-2-yl-[1,3,4]oxadiazole and triazole-thione, demonstrating their potential in developing new antimicrobial agents, which can be a significant area of research for the compound as well (Koparır, Çetin, & Cansiz, 2005).
Synthetic Utility in Heterocyclic Chemistry
Compounds incorporating triazolo and pyridazine moieties, similar to this compound, are valuable in synthetic chemistry for producing various heterocyclic compounds. These structures serve as key intermediates for synthesizing diverse heterocyclic systems, which are crucial in developing new pharmaceuticals and materials (Westerlund, 1980).
Potential in Diabetes Treatment
Recent research has explored the synthesis of triazolo-pyridazine substituted compounds for their potential as anti-diabetic drugs. The study demonstrated that certain derivatives exhibit strong inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the glucose metabolism pathway, indicating the potential of such compounds in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Energetic Materials Development
The development of insensitive energetic materials has also been an area of interest. Compounds with structures incorporating elements of the compound have been synthesized for their potential applications in this field. Such materials offer advantages in terms of stability and safety compared to traditional energetic compounds, making them valuable for military and industrial applications (Yu et al., 2017).
Biochemical Analysis
Biochemical Properties
It is known that triazolo-pyridazines, the class of compounds to which it belongs, can interact with a variety of enzymes and receptors in biological systems .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
methyl 5-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-3-5-13(6-4-12)18-21-20-16-9-10-17(22-23(16)18)27-11-14-7-8-15(26-14)19(24)25-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKRVHOFDFFFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(O4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

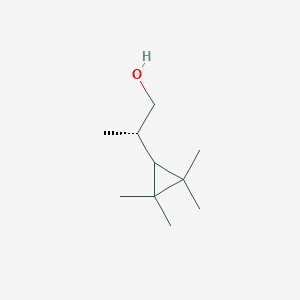
![6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2564700.png)
![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2564703.png)


![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine](/img/structure/B2564709.png)
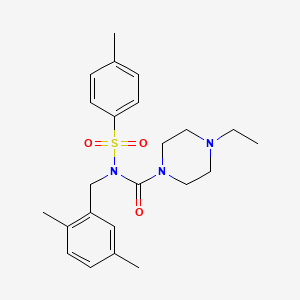
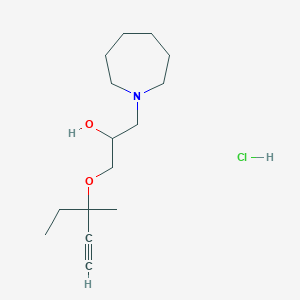
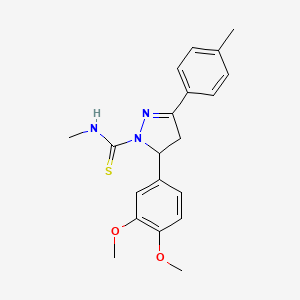
![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2564716.png)
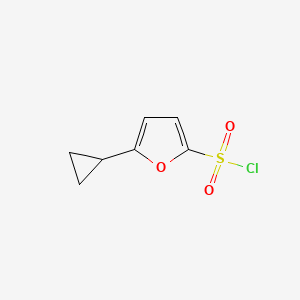
![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2564718.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2564719.png)